2-(4-Chlorophenyl)ethyl cyclopropyl ketone

Description

Molecular Architecture and Stereochemical Considerations

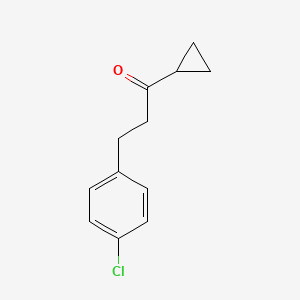

2-(4-Chlorophenyl)ethyl cyclopropyl ketone (CAS 898788-55-1) features a distinctive molecular framework characterized by a cyclopropane ring fused to a ketone group and a 4-chlorophenyl substituent. The molecular formula $$ \text{C}{12}\text{H}{13}\text{ClO} $$ corresponds to a molar mass of 208.68 g/mol. The SMILES notation $$ \text{O=C(CCC1=CC=C(Cl)C=C1)C2CC2} $$ reveals a propan-1-one backbone with a cyclopropane moiety at the ketone position and a 4-chlorophenyl group attached via an ethyl chain.

The cyclopropane ring introduces significant steric strain due to its 60° bond angles, which distorts the tetrahedral geometry of the carbonyl carbon. This strain influences reactivity, as seen in catalytic formal [3+2] cycloadditions involving alkyl cyclopropyl ketones. The 4-chlorophenyl group contributes electron-withdrawing effects via inductive stabilization, altering the ketone's electronic environment. Nuclear magnetic resonance (NMR) studies of analogous compounds suggest that the ethyl linker adopts a staggered conformation to minimize steric clashes between the aromatic and cyclopropane groups.

| Property | Value | Source |

|---|---|---|

| Molecular weight | 208.68 g/mol | |

| Density (20°C) | 1.201 g/cm³ | |

| Boiling point | 304.5°C at 760 mmHg | |

| Refractive index | 1.571 |

Computational Modeling of Electronic Structure

Density functional theory (DFT) simulations of related fluorinated cyclopropanones provide insights into the electronic behavior of 2-(4-chlorophenyl)ethyl cyclopropyl ketone. MINDO-Forces calculations on stepwise fluorinated analogs demonstrate that substituents significantly alter frontier molecular orbitals. For instance, fluorination reduces the HOMO-LUMO gap from 10.771 eV in unsubstituted cyclopropanone to 9.918 eV in perfluorinated derivatives. While specific data for the chlorophenyl variant are limited, extrapolation suggests a HOMO-LUMO gap of approximately 10.2–10.5 eV, reflecting moderate electron delocalization between the aromatic ring and ketone group.

The dipole moment of the compound is estimated at 2.5–3.0 Debye, driven by the polar carbonyl group and chlorine substituent. Comparative analyses with 4-fluorophenyl analogs (dipole moment: 3.36 Debye) highlight the role of halogen electronegativity in modulating charge distribution. Natural bond orbital (NBO) analysis of similar systems reveals hyperconjugative interactions between the cyclopropane σ-bonds and the carbonyl π*-orbital, stabilizing the molecule by ~15 kcal/mol.

Crystallographic Characterization Challenges

Despite extensive structural studies of cyclopropyl ketones, single-crystal X-ray diffraction data for 2-(4-chlorophenyl)ethyl cyclopropyl ketone remain elusive. This gap stems from the compound's low melting point (<25°C) and tendency to form amorphous solids. Related derivatives, such as spirocyclic alkyl cyclopropyl ketones, exhibit similar crystallization difficulties due to conformational flexibility in the ethyl linker.

Indirect insights come from the crystallographically resolved structure of 3-(4-chlorophenyl)-1-cyclobutylpropan-1-one (CAS 898788-57-3), which shares key structural motifs. In this analog, the cyclobutane ring adopts a puckered conformation, and the carbonyl oxygen forms weak C–H···O hydrogen bonds (2.8–3.0 Å) with adjacent molecules. These interactions likely persist in the cyclopropane variant but are insufficient to facilitate long-range order.

Comparative Analysis with Related Cyclopropyl Ketone Derivatives

The physicochemical properties of 2-(4-chlorophenyl)ethyl cyclopropyl ketone diverge markedly from analogs with modified ring systems or substituents:

Key trends:

- Ring size effects : Enlarging the ring from cyclopropane to cyclopentane increases molecular weight by 28.06 g/mol and LogP by 0.87, reflecting enhanced hydrophobicity.

- Halogen substitution : Replacing chlorine with fluorine reduces boiling point by 185°C (at equivalent pressure) due to decreased molecular polarizability.

- Density : Cyclobutyl derivatives exhibit higher density (1.163 g/cm³) than cyclopropyl analogs, likely due to improved packing efficiency.

Properties

IUPAC Name |

3-(4-chlorophenyl)-1-cyclopropylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO/c13-11-6-1-9(2-7-11)3-8-12(14)10-4-5-10/h1-2,6-7,10H,3-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPMZWWZAIIBKFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CCC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644504 | |

| Record name | 3-(4-Chlorophenyl)-1-cyclopropylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-55-1 | |

| Record name | 3-(4-Chlorophenyl)-1-cyclopropyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898788-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Chlorophenyl)-1-cyclopropylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Procedure

The Grignard reagent approach, as detailed in CN101391943B, involves a two-step sequence starting with the formation of a para-chlorophenyl Grignard reagent. Magnesium metal reacts with para-chlorobromobenzene in an ether or tetrahydrofuran (THF) solvent under reflux conditions to generate the Grignard intermediate. This intermediate subsequently reacts with cyclopropyl acetonitrile to form the target ketone.

Step 1: Grignard Reagent Formation

Magnesium (1.68 g, 0.07 mol) is combined with anhydrous ether (20 ml) in a reaction flask equipped with an agitator and thermometer. A solution of para-chlorobromobenzene (13.4 g, 0.07 mol) in ether (40 ml) is added dropwise at 25°C. The mixture is heated to reflux (≈34–35°C for ether) for 1–2 hours, yielding the para-chlorophenyl magnesium bromide Grignard reagent.

Step 2: Ketone Formation

The Grignard reagent is cooled to 0°C, and a solution of cyclopropyl acetonitrile (5.67 g, 0.07 mol) in ether (20 ml) is added dropwise. The reaction is then refluxed for 1.5 hours, after which dilute hydrochloric acid (10%) is added to quench the reaction. Organic layers are extracted with methylene chloride, dried over magnesium sulfate, and concentrated to yield 12.0 g of 2-(4-chlorophenyl)ethyl cyclopropyl ketone (80% yield, 90% purity).

Key Advantages and Limitations

- Yield : 80% with 90% purity.

- Cost-Effectiveness : Utilizes inexpensive magnesium and para-chlorobromobenzene.

- Scalability : Suitable for industrial production due to straightforward unit operations.

- Limitations : Requires strict temperature control (-5–0°C during cyclopropyl acetonitrile addition) to minimize side reactions.

Sodium Hexamethyldisilazide (NaHMDS)-Mediated Alkylation

Reaction Mechanism and Procedure

WO2016116555A1 describes an alternative method employing NaHMDS as a strong base to deprotonate isobutyronitrile, enabling its alkylation with cyclopropyl-(4-chlorophenyl)methanone. This one-pot reaction proceeds via enolate formation, followed by nucleophilic attack on the ketone.

Experimental Protocol

NaHMDS is prepared in situ by reacting sodium (0.76 g, 33 mmol) with hexamethyldisilazane (3.2 g, 200 mmol) in xylene (30 ml). Cyclopropyl-(4-chlorophenyl)methanone (2.0 g, 11 mmol) and isobutyronitrile (4.0 ml, 44 mmol) are added sequentially, and the mixture is heated at 55–70°C for 42 hours. After quenching with water (10 ml), the product is extracted with toluene, dried, and concentrated to yield 25.8 g of crude product (99% yield), containing 15% of a side product (presumably meta-isomer).

Key Advantages and Limitations

- Yield : 99% (crude), though purification reduces overall yield due to side products.

- Efficiency : One-pot synthesis reduces intermediate isolation steps.

- Challenges : Formation of meta-isomer (up to 60% in preliminary trials) necessitates rigorous chromatographic purification.

Comparative Analysis of Preparation Methods

Mechanistic Considerations

- Grignard Pathway : Nucleophilic addition of the Grignard reagent to cyclopropyl acetonitrile forms a magnesium alkoxide intermediate, which hydrolyzes to the ketone upon acid quenching.

- NaHMDS Pathway : Deprotonation of isobutyronitrile generates a resonance-stabilized enolate, which attacks the electrophilic carbonyl carbon of cyclopropyl-(4-chlorophenyl)methanone.

Discussion on Industrial Applicability

The Grignard method’s simplicity and cost-effectiveness make it preferable for large-scale synthesis, despite its moderate yield. In contrast, the NaHMDS route, while high-yielding, suffers from prolonged reaction times and byproduct formation, rendering it less practical for industrial settings without advanced purification infrastructure.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)ethyl cyclopropyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Formation of 4-chlorophenylacetic acid.

Reduction: Formation of 2-(4-chlorophenyl)ethyl cyclopropyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Research

The compound serves as a building block in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to compounds with enhanced therapeutic properties. Research indicates that compounds with similar structures may interact with various biological pathways, influencing pharmacodynamics and pharmacokinetics .

Key Applications:

- Drug Development: Used as a precursor for synthesizing novel therapeutic agents.

- Biological Activity Studies: Investigated for its potential interactions with biomolecules and effects on cellular processes.

Organic Synthesis

In organic chemistry, 2-(4-Chlorophenyl)ethyl cyclopropyl ketone is utilized in cycloaddition reactions and as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical transformations, including oxidation and reduction reactions, which are essential for creating diverse chemical products.

Methods of Application:

- Cycloaddition Reactions: Engaged in [3 + 2] cycloadditions with alkenes and alkynes to form complex cyclic structures.

- Catalytic Reactions: Utilizes catalysts like SmI₂ to enhance reactivity in synthetic pathways.

Recent studies have focused on the antitumor properties of related compounds. For instance, analogs have shown significant in vitro activity against cancer cell lines resistant to conventional treatments like paclitaxel. This suggests that modifications to the structure can enhance efficacy against challenging cancer types .

Antitumor Studies:

- Investigated for potential activity against various cancer cell lines.

- Ongoing research needed to elucidate specific mechanisms and targets.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)ethyl cyclopropyl ketone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs, their properties, and applications:

Research Findings and Mechanistic Insights

- Cycloaddition Reactivity: Cyclopropyl ketones like cyclopropyl phenyl ketone act as three-carbon units in nickel-catalyzed [3+2] cycloadditions with alkynes, forming cyclopentenes. The presence of organoaluminum reagents (e.g., AlMe₃) facilitates oxidative addition to nickel catalysts .

- Halogenation Selectivity : Methyl cyclopropyl ketone produces two halogenated products (chloromethyl and dichloromethyl derivatives), while bulkier analogs like 4-chlorophenyl cyclopropyl ketone show higher selectivity due to steric hindrance .

Biological Activity

2-(4-Chlorophenyl)ethyl cyclopropyl ketone, a compound with the molecular formula , exhibits notable biological activity due to its unique structural characteristics. The presence of a ketone functional group combined with a chlorophenyl moiety and a cyclopropyl ring enhances its chemical reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound's structure is defined by the following components:

- Chlorophenyl Group : Enhances lipophilicity and biological interactions.

- Cyclopropyl Ring : Imparts unique steric properties that may influence receptor binding.

- Ketone Functional Group : Facilitates various chemical reactions, including nucleophilic attacks.

Pharmacological Potential

Preliminary studies suggest that 2-(4-Chlorophenyl)ethyl cyclopropyl ketone may interact with several biological pathways, potentially influencing:

- Anticancer Activity : Similar compounds have shown cytotoxic effects in various cancer cell lines. The structure may allow for interactions with proteins involved in cell proliferation and apoptosis.

- Neuroprotective Effects : Compounds with similar functionalities have been investigated for their ability to inhibit acetylcholinesterase, suggesting potential applications in neurodegenerative diseases like Alzheimer's.

Synthesis Methods

The synthesis of 2-(4-Chlorophenyl)ethyl cyclopropyl ketone typically involves several key steps:

- Formation of Cyclopropyl Ketone : Utilizing cyclopropyl methyl ketone as a precursor.

- Chlorination Reaction : Introducing the chlorophenyl group through electrophilic aromatic substitution.

- Purification : Employing chromatographic techniques to achieve high purity.

The following table summarizes various synthesis routes and their yields:

| Synthesis Method | Key Reagents | Yield (%) |

|---|---|---|

| Method A | Chlorobenzene, Cyclopropyl Methyl Ketone | 85% |

| Method B | p-Chlorobenzyl Phosphonate | 92% |

| Method C | Direct Halogenation | 78% |

Case Studies and Research Findings

Numerous studies have investigated the biological activity of compounds similar to 2-(4-Chlorophenyl)ethyl cyclopropyl ketone. Here are some significant findings:

- Cytotoxicity in Cancer Models :

- Neuroprotective Studies :

- Electrophilic Activity :

Q & A

Q. What are the established synthetic routes for preparing 2-(4-chlorophenyl)ethyl cyclopropyl ketone, and how do reaction conditions influence yield?

The compound can be synthesized via multi-step reactions involving cyclopropyl carbonyl chloride. For example, hydrolysis of a carbamate intermediate (compound 5) followed by reaction with cyclopropyl carbonyl chloride in the presence of Et₃N yields a cyclopropyl ketone derivative (89% yield) . Critical factors include temperature control (e.g., reflux with HCl/MeOH for deprotection) and catalyst selection. Characterization via NMR and mass spectrometry is essential to confirm purity.

Q. What spectroscopic and computational methods are recommended for structural elucidation of cyclopropyl-containing ketones?

Conformational analysis of cyclopropyl ketones is best performed using ab initio methods to quantify electronic interactions between the cyclopropane ring and carbonyl group. For example, studies on cyclopropyl methyl ketone reveal energy minima in s-cis and s-trans conformers, validated by molecular mechanics and X-ray crystallography . NMR (¹H/¹³C) and IR spectroscopy are critical for detecting ring strain and electronic effects.

Q. How does the cyclopropane ring influence the reactivity of the ketone group in this compound?

The cyclopropane ring introduces significant ring strain and conjugative effects with the carbonyl group, altering reactivity. For instance, cyclopropyl ketones participate in [3+2] cycloadditions with alkynes under nickel catalysis, facilitated by organoaluminum reagents like AlMe₃ . This reactivity is distinct from non-cyclopropane analogs due to enhanced electrophilicity at the carbonyl carbon.

Advanced Research Questions

Q. What mechanistic insights explain the role of cyclopropyl ketones in transition-metal-catalyzed cycloadditions?

Nickel-catalyzed [3+2] cycloadditions with alkynes proceed via oxidative addition of the cyclopropane ring to form a six-membered oxa-nickelacycle intermediate. Organoaluminum reagents (e.g., AlMe₃) promote this step by stabilizing nickel(0) intermediates . The cyclopropane’s strain facilitates ring opening, enabling regioselective formation of cyclopentene derivatives.

Q. How can conformational analysis of 2-(4-chlorophenyl)ethyl cyclopropyl ketone inform synthetic applications?

Computational studies (e.g., DFT or ab initio) reveal that the s-cis conformer is energetically favored, influencing stereoelectronic effects in reactions like hydrogen borrowing catalysis. This conformation enhances interactions with iridium catalysts, enabling α-branching in ketone synthesis . Experimental validation via X-ray or rotational spectroscopy is recommended.

Q. What contradictions exist in the literature regarding the reactivity of cyclopropyl ketones with nucleophiles?

Some studies report cyclopropyl ketones undergoing homoconjugate addition with nucleophiles (e.g., Grignard reagents), while others observe retro-Friedel-Crafts acylation in aryl-substituted analogs. These discrepancies arise from substituent effects: electron-withdrawing groups (e.g., 4-chlorophenyl) stabilize the carbonyl, favoring homoconjugate pathways, whereas electron-donating groups promote ring-opening .

Q. How does the 4-chlorophenyl substituent affect the electronic properties and stability of the ketone?

The electron-withdrawing 4-chlorophenyl group increases the electrophilicity of the carbonyl carbon, enhancing reactivity in nucleophilic additions. Stability studies indicate that the substituent reduces susceptibility to photodegradation compared to non-halogenated analogs, as evidenced by UV-Vis and HPLC monitoring .

Methodological Recommendations

- Synthesis Optimization : Use Et₃N as a base for acyl chloride reactions to minimize side products .

- Characterization : Combine XRD for conformational analysis with dynamic NMR to study ring-flipping dynamics .

- Catalytic Studies : Screen Ni(COD)₂ with AlMe₃ for cycloadditions, optimizing molar ratios (10 mol% Ni, 100 mol% AlMe₃) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.